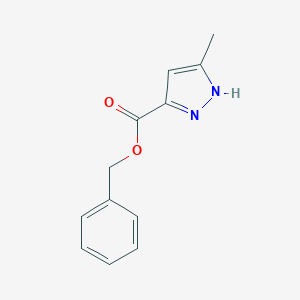

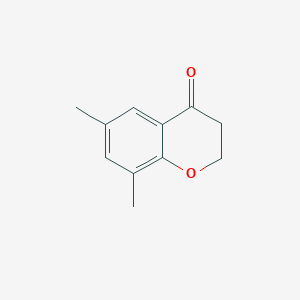

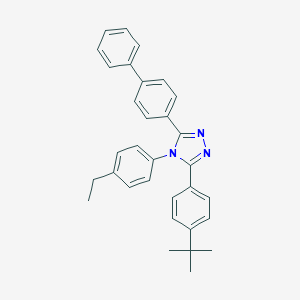

![molecular formula C9H12N2O2 B176323 5,6,7,8-四氢咪唑并[1,2-a]吡啶-6-羧酸甲酯 CAS No. 139183-98-5](/img/structure/B176323.png)

5,6,7,8-四氢咪唑并[1,2-a]吡啶-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a chemical compound . It is a solid in form . The compound has been used in early discovery research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt was achieved through the bis-O-acetoxyamidoxime followed by hydrogenation in glacial acetic acid . Another approach involved the methylation of the respective diamidoxime with dimethyl sulfate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C (OC)C1CCC2=NC=CN2C1 . Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new diamidines and potential prodrugs . The compound has also been used in the preparation of important drugs and promising drug candidates .Physical And Chemical Properties Analysis

The compound is a solid . Its InChI is1S/C9H12N2O2/c1-13-9 (12)7-2-3-8-10-4-5-11 (8)6-7/h4-5,7H,2-3,6H2,1H3 .

作用机制

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a potent inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting the activity of COX, 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is able to reduce inflammation and pain. It is also thought to act as an antioxidant and to inhibit the activity of certain enzymes involved in the metabolism of lipids, leading to a decrease in the levels of cholesterol and triglycerides.

Biochemical and Physiological Effects

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to reduce the levels of cholesterol and triglycerides in the blood, as well as to reduce the risk of cardiovascular disease. Furthermore, 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester has been shown to have anti-cancer effects, and to have a protective effect against oxidative damage.

实验室实验的优点和局限性

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a versatile compound that is widely used in the pharmaceutical industry and in scientific research. It is relatively easy to synthesize and is readily available. However, it is important to note that 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a highly reactive compound and can be toxic if not handled properly. Furthermore, it is important to note that 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a relatively expensive compound and may not be suitable for use in small-scale experiments.

未来方向

The potential applications of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester are vast, and there are numerous potential future directions for research. These include the development of new synthesis methods, the use of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester in the synthesis of new drugs, the use of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester in the synthesis of natural products, and the study of the biochemical and physiological effects of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester. Additionally, further research into the potential uses of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester in the treatment of various diseases is warranted.

合成方法

5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is typically synthesized via a two-step reaction, involving the condensation of aldehydes with amines. In the first step, aldehydes are reacted with amines in the presence of a base, such as sodium hydroxide, to form a Schiff base. The second step involves the reduction of the Schiff base with a reducing agent, such as sodium borohydride, to form 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester.

科学研究应用

药物化学

咪唑并[1,2-a]吡啶是该化合物核心结构,因其在药物化学领域广泛应用,被认为是一种“药物偏见”支架 . 它因其结构特点和潜在的治疗效果,被用于多种药物的开发 .

材料科学

咪唑并[1,2-a]吡啶部分也因其结构特点,在材料科学领域具有应用价值 . 其独特的特性使其成为开发新型材料的宝贵组成部分 .

匹罗巴虫治疗

研究表明,咪唑并[1,2-a]吡啶可用于治疗匹罗巴虫 . 将寄生红细胞与几种匹罗巴虫物种一起培养,使用咪唑并[1,2-a]吡啶剂量,范围为 2 到 30 µM .

抗结核药物

咪唑并[1,2-a]吡啶类似物已被开发为抗结核药物 . 在急性结核病小鼠模型中,用这些化合物治疗后观察到细菌负荷显著减少 .

独特化学品的合成

安全和危害

属性

IUPAC Name |

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQWLRYEFCJWMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=NC=CN2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

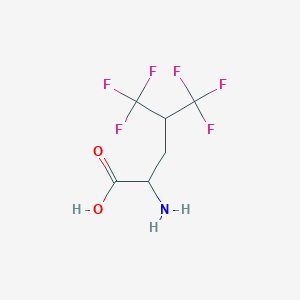

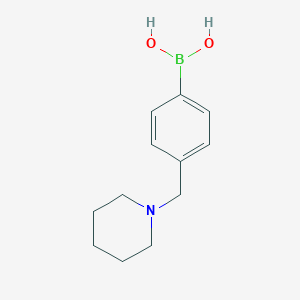

![[4-(4-Hydroxy-benzoyl)-phenyl]-(4-hydroxy-phenyl)-methanone](/img/structure/B176241.png)

![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)